(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol
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Overview
Description
(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol is a hydrazone derivative with the chemical formula C19H24N2O5 and a molecular weight of 360.4 g/mol . Hydrazones are a class of organic compounds characterized by the presence of the functional group -NHN=CH-. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol typically involves the condensation of L-Altrose with benzylphenyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then purified by recrystallization.
Industrial Production Methods
Industrial production of hydrazones, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted hydrazone derivatives .
Scientific Research Applications
(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can enhance its biological activity. It can also induce apoptosis and autophagy in cancer cells by targeting specific cellular pathways . The azomethine group (-NHN=CH-) plays a crucial role in its bioactivity by facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Benzophenone hydrazone:
Benzyl carbazate derivatives: These compounds exhibit antimicrobial and antitubercular activities similar to (2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol.
Uniqueness
This compound stands out due to its unique combination of biological activities and its potential for forming stable metal complexes. This makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
15354-63-9 |
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Molecular Formula |
C19H24N2O5 |
Molecular Weight |
360.41 |
IUPAC Name |
(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C19H24N2O5/c22-13-17(24)19(26)18(25)16(23)11-20-21(15-9-5-2-6-10-15)12-14-7-3-1-4-8-14/h1-11,16-19,22-26H,12-13H2/b20-11-/t16-,17-,18+,19-/m0/s1 |
InChI Key |
XJXSLPXDHURNHO-JFGAHVNOSA-N |
SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC(C(C(C(CO)O)O)O)O |
Synonyms |
L-Altrose benzylphenyl hydrazone |
Origin of Product |
United States |
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